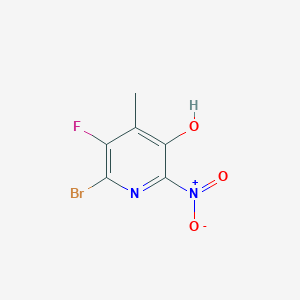
Quinolin-2-ylmethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-2-ylmethanol hydrochloride is a chemical compound derived from quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them important in medicinal chemistry and drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinolin-2-ylmethanol hydrochloride, can be achieved through several established protocols. Common methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the use of various starting materials and catalysts under specific reaction conditions to produce the desired quinoline derivatives.
Industrial Production Methods
In recent years, there has been a shift towards greener and more sustainable chemical processes for the synthesis of quinoline derivatives. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to minimize environmental impact . These approaches not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
化学反応の分析
Types of Reactions
Quinolin-2-ylmethanol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinoline-2-carboxylic acid, while reduction may produce quinolin-2-ylmethanol.
科学的研究の応用
Quinolin-2-ylmethanol hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of Quinolin-2-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and derivative.
類似化合物との比較
Quinolin-2-ylmethanol hydrochloride can be compared with other quinoline derivatives such as quinine, chloroquine, and mefloquine. These compounds share a similar quinoline scaffold but differ in their specific functional groups and biological activities . For example:
Quinine: Used as an antimalarial agent.
Chloroquine: Known for its antimalarial and anti-inflammatory properties.
Mefloquine: Another antimalarial drug with a different mechanism of action.
特性
CAS番号 |
26315-73-1 |
|---|---|
分子式 |
C10H10ClNO |
分子量 |
195.64 g/mol |
IUPAC名 |
quinolin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c12-7-9-6-5-8-3-1-2-4-10(8)11-9;/h1-6,12H,7H2;1H |
InChIキー |
CSRDQUAKBOCNGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


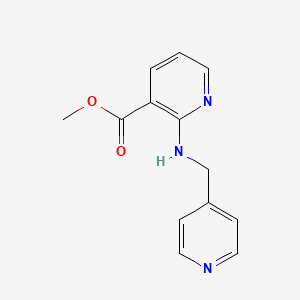


![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)

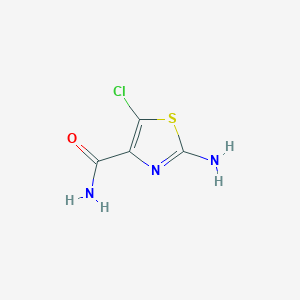
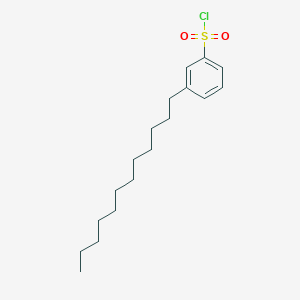

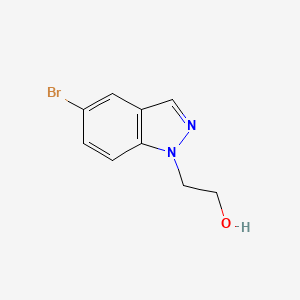
![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)

